molecular formula C11H7N3O B1592978 2-(3-Isocyanatophenyl)pyrimidine CAS No. 898289-49-1

2-(3-Isocyanatophenyl)pyrimidine

Cat. No.: B1592978
CAS No.: 898289-49-1
M. Wt: 197.19 g/mol
InChI Key: VGMYIDBUDGAIPE-UHFFFAOYSA-N
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Description

2-(3-Isocyanatophenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an isocyanate group attached to the phenyl ring, which is further connected to the pyrimidine ring. The molecular formula of this compound is C11H7N3O .

Mechanism of Action

Target of Action

Pyrimidine derivatives, to which 2-(3-isocyanatophenyl)pyrimidine belongs, are known to have a wide range of pharmacological effects . They are part of living organisms and play a vital role in various biological procedures . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .

Mode of Action

Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . De novo purine and pyrimidine biosynthetic pathways are highly conserved in nature . The purine ring is built on PRPP, while the pyrimidine ring is synthesized first, and PRPP is the source for the ribose 5-P added to the pyrimidine ring .

Pharmacokinetics

Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . This “privileged scaffold” and “derivatives” either as substituted or as fused systems gain wide interest due to plentiful biological activities reported over the years .

Result of Action

The safety data sheet for 2-(4-isocyanatophenyl)pyrimidine, a similar compound, indicates that it may cause skin irritation, allergic skin reaction, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, and respiratory irritation .

Action Environment

The safety data sheet for 2-(4-isocyanatophenyl)pyrimidine, a similar compound, recommends wearing protective gloves, protective clothing, eye protection, and face protection when handling the compound .

Biochemical Analysis

Biochemical Properties

2-(3-Isocyanatophenyl)pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It interacts with enzymes such as protein kinases, which are essential for regulating cell growth, differentiation, and metabolism . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting various cellular processes. Additionally, this compound has been shown to interact with tubulin, a protein that is vital for maintaining cell structure and facilitating cell division .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, the compound has been observed to cause cell cycle arrest in cancer cells by inhibiting tubulin polymerization, leading to the disorganization of microtubules . This disruption in cell division ultimately results in the inhibition of cancer cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their phosphorylation activity, which is crucial for signal transduction pathways . Additionally, the compound interacts with tubulin at the colchicine binding site, preventing tubulin polymerization and thereby disrupting microtubule dynamics . These interactions lead to changes in gene expression and cellular function, contributing to its anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and proteins . At higher doses, it can cause adverse effects such as cytotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate nucleotide metabolism . The compound affects the metabolic flux by inhibiting key enzymes in the pyrimidine metabolism pathway, leading to alterations in metabolite levels . These interactions can have significant implications for cellular function and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its bioavailability and efficacy . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localization patterns are essential for its interaction with target enzymes and proteins, influencing its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isocyanatophenyl)pyrimidine typically involves the reaction of 3-aminophenylpyrimidine with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:

    Starting Material: 3-Aminophenylpyrimidine

    Reagent: Phosgene or a phosgene equivalent (e.g., triphosgene)

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of phosgene gas is carefully controlled, and appropriate safety measures are implemented to handle this toxic reagent. The product is purified through standard techniques such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Isocyanatophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Urea Derivatives: Formed from the reaction with amines.

    Carbamate Derivatives: Formed from the reaction with alcohols.

    Substituted Aromatic Compounds: Formed from electrophilic substitution reactions.

    Heterocyclic Compounds: Formed from cycloaddition reactions.

Scientific Research Applications

2-(3-Isocyanatophenyl)pyrimidine has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Isocyanatophenyl)pyrimidine is unique due to the specific positioning of the isocyanate group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its binding affinity and selectivity towards biological targets, making it a valuable compound in medicinal chemistry and material science .

Properties

IUPAC Name

2-(3-isocyanatophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c15-8-14-10-4-1-3-9(7-10)11-12-5-2-6-13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMYIDBUDGAIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C=O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640277
Record name 2-(3-Isocyanatophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898289-49-1
Record name 2-(3-Isocyanatophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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